Chromium(III) bromide hexahydrate
Description
Overview of Chromium(III) in Inorganic and Coordination Chemistry
Chromium, a member of the Group 6 transition metals, most commonly exists in the +3 and +6 oxidation states, with +2, +1, +4, and +5 states being less frequent. wikipedia.org The chromium(III) ion (Cr³⁺) is a focal point in inorganic and coordination chemistry due to its distinct electronic configuration and bonding characteristics. numberanalytics.comfiveable.me With a d³ electron configuration, Cr(III) strongly favors the formation of octahedral complexes, where it is surrounded by six ligands. This preference is attributed to the significant crystal field stabilization energy (CFSE) in an octahedral arrangement. numberanalytics.com
Chromium(III) forms a vast array of coordination compounds with various ligands, including water, ammonia (B1221849), and halide ions. numberanalytics.comhomescience.net These complexes are known for their kinetic inertness, meaning that the exchange of ligands is a slow process. This contrasts with other transition metal ions like copper(II), which form labile complexes where ligands are easily exchanged. homescience.net The stability and reactivity of chromium(III) complexes are influenced by the nature of the ligands, the coordination geometry, and environmental factors. numberanalytics.com
Significance of Hydrated Halide Complexes in Chromium(III) Chemistry
Hydrated halide complexes are a significant class of compounds in chromium(III) chemistry. In these complexes, both water molecules and halide ions act as ligands, coordinating to the central chromium ion. The general formula for such hydrated chromium(III) halide is [CrXn(H₂O)₆₋n]⁽³⁻ⁿ⁾⁺, where X represents a halide ion (F⁻, Cl⁻, Br⁻, I⁻) and n is the number of halide ligands.
Chromium(III) bromide hexahydrate (CrBr₃·6H₂O) is a prime example of a hydrated halide complex. lookchem.comamericanelements.com It is a highly water-soluble crystalline solid and serves as a source of chromium in reactions compatible with bromide ions and acidic conditions. americanelements.comnanochemazone.com The study of these hydrated complexes provides valuable insights into ligand exchange reactions, isomerism, and the influence of the coordination environment on the physical and chemical properties of the metal center.
Historical Development of Research on Chromium(III) Compounds
The history of chromium compounds dates back to the late 18th century. In 1761, Johann Gottlob Lehmann first identified a red crystalline mineral, now known as crocoite (lead chromate), though he did not isolate the new element. echemi.comperiodic-table.com It was the French chemist Louis-Nicolas Vauquelin who, in 1797, successfully isolated chromium and is credited with its discovery. americanelements.comperiodic-table.com The name "chromium" was derived from the Greek word "chroma," meaning color, a nod to the vibrant and varied colors of its compounds. periodic-table.com
Early research focused on the fundamental synthesis and characterization of various chromium compounds. nih.gov Over time, the understanding of coordination chemistry, pioneered by Alfred Werner, allowed for a deeper comprehension of the structure and bonding in chromium(III) complexes. The discovery of different isomers of hydrated chromium(III) halides, for example, was a significant step in understanding the nature of coordination compounds. wikipedia.org
In the 20th century, the development of advanced analytical techniques, such as X-ray crystallography and various spectroscopic methods, enabled detailed structural and electronic characterization of chromium(III) compounds. This led to a surge in research exploring their magnetic and optical properties. More recently, interest in chromium(III) bromide has been revitalized by the discovery of its unique magnetic properties in two-dimensional form, opening up new avenues for research in spintronics and materials science.
Structure
2D Structure
Properties
Molecular Formula |
Br3CrH12O6 |
|---|---|
Molecular Weight |
399.80 g/mol |
IUPAC Name |
tribromochromium;hexahydrate |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cr](Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Chromium Iii Bromide Hexahydrate
Historical and Modern Synthetic Approaches
The preparation of chromium(III) halides has evolved, with several established methods for producing both anhydrous and hydrated forms.
One of the most direct ways to synthesize chromium(III) bromide involves the reaction of elemental chromium with elemental bromine. This reaction, however, typically occurs at high temperatures (around 1000 °C) in a tube furnace to yield the anhydrous form, CrBr₃. wikipedia.org The reaction is as follows:
2Cr + 3Br₂ → 2CrBr₃ wikipedia.org
To obtain the hexahydrate, the resulting anhydrous salt must be dissolved in water.
A more direct route to an aqueous solution containing hydrated chromium(III) bromide is the reaction of chromium metal with hydrobromic acid (HBr). quora.combrainly.com In this reaction, chromium metal dissolves in the acid, leading to the formation of chromium(III) bromide and hydrogen gas. brainly.com While some sources suggest the initial product is the aquated Cr(II) ion, quora.comwebelements.com subsequent oxidation in the presence of air or an oxidizing agent can yield the Cr(III) state.
Reaction of Chromium with Hydrobromic Acid
| Reactants | Product | Stoichiometry |
|---|---|---|
| Chromium (Cr) | Chromium(III) bromide (CrBr₃) | Cr(s) + 3HBr(aq) → CrBr₃(aq) + 3/2 H₂(g) brainly.com |
More commonly, Chromium(III) bromide hexahydrate is synthesized from other chromium compounds. These methods offer greater control over the reaction conditions and can be more suitable for laboratory-scale preparations.
One such method involves the reaction of chromium(III) oxide (Cr₂O₃) with hydrobromic acid. This acid-base reaction yields an aqueous solution of chromium(III) bromide, from which the hexahydrate can be crystallized. Another precursor-based synthesis involves heating a mixture of chromium(III) oxide and carbon with bromine. wikipedia.org
A versatile approach begins with readily available chromium(VI) compounds, such as potassium dichromate (K₂Cr₂O₇). The chromium(VI) is first reduced to chromium(III) in an acidic medium. For instance, reacting potassium dichromate with hydrochloric acid and a reducing agent like zinc produces chromium(III) chloride. prepchem.comumb.edu This can then be converted to the bromide form. A patented process describes a general method for preparing chromium(III) compounds by reducing chromate (B82759) or dichromate salts in the presence of an acid and a reducing agent like methanol. google.com
Chromium(III) hydroxide (B78521) also serves as an excellent starting material. It can be prepared by dissolving chromium metal in hydrochloric acid and then precipitating the hydroxide with a base like sodium hydroxide. youtube.com The resulting chromium(III) hydroxide can then be reacted with hydrobromic acid to form the desired chromium(III) bromide solution.
Finally, chromium(II) acetate (B1210297) has been noted as a starting material for synthesizing other chromium compounds. researchgate.netwikipedia.org While less direct, it can be used in pathways to produce chromium(II) bromide, which is then oxidized to chromium(III) bromide. wikipedia.org
Summary of Precursor-Based Synthesis Routes
| Precursor | Reagents | Key Steps |
|---|---|---|
| Chromium(III) Oxide (Cr₂O₃) | Hydrobromic Acid (HBr) | Direct reaction to form CrBr₃ solution. wikipedia.org |
| Chromium(III) Oxide (Cr₂O₃) | Bromine (Br₂), Carbon (C) | High-temperature reaction. wikipedia.org |
| Potassium Dichromate (K₂Cr₂O₇) | Acid (e.g., HCl), Reducing Agent (e.g., Zn) | Reduction of Cr(VI) to Cr(III), followed by anion exchange or further reaction. prepchem.comumb.edu |
| Chromium(III) Hydroxide (Cr(OH)₃) | Hydrobromic Acid (HBr) | Neutralization reaction to form CrBr₃ solution. youtube.com |
Crystal Growth Techniques for High-Purity this compound
Obtaining high-purity single crystals of this compound is essential for detailed structural analysis and for use as scientific standards. americanelements.com Since this compound is a hydrate (B1144303) and highly soluble in water, wikipedia.orgamericanelements.comsscmaterials.com crystal growth is typically achieved from aqueous solutions.
Common techniques applicable to this compound include:
Slow Cooling of Saturated Solutions : A saturated solution of Chromium(III) bromide is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. okstate.edu As the temperature decreases, the solubility of the salt drops, leading to the formation of well-defined crystals. To promote the growth of larger crystals, seed crystals can be introduced into the cooling solution. okstate.edu
Solvent Evaporation : At a constant temperature, the solvent (water) is allowed to evaporate slowly from a saturated solution. This gradually increases the concentration of the solute, inducing crystallization. This method is straightforward but requires careful control of the environment to prevent rapid evaporation, which would lead to the formation of many small crystals instead of a few large ones.
Liquid and Vapour Diffusion : In the liquid diffusion method, a precipitant (a solvent in which the compound is less soluble, such as acetone) is carefully layered over a concentrated aqueous solution of the chromium salt. okstate.edu Crystals form at the interface as the two liquids slowly diffuse into one another. okstate.edu A similar principle applies to vapour diffusion, where the precipitant is placed in a separate container within a sealed chamber, and its vapour slowly diffuses into the solution, reducing the solubility of the compound and causing crystallization. okstate.edu
This compound can exist as different isomers, such as the violet hexaaquochromium tribromide, [Cr(H₂O)₆]Br₃, and the green dibromotetraaquochromium(III) bromide dihydrate, [CrBr₂(H₂O)₄]Br·2H₂O. lookchem.com The specific isomer obtained can be influenced by the crystallization conditions.
Purification and Isolation Strategies
The final step in any synthesis is the purification and isolation of the desired product. For this compound crystallized from an aqueous solution, the primary method of isolation is filtration.
The general procedure involves:
Filtration : The crystallized solid is separated from the mother liquor using vacuum or gravity filtration.
Washing : The collected crystals are washed to remove residual mother liquor and any soluble impurities. A common practice for similar hydrated metal salts involves washing with small portions of ice-cold water to minimize dissolution of the product. umb.edu This is often followed by washing with a more volatile organic solvent, such as ethanol (B145695) and then diethyl ether, to displace the water and facilitate drying. wikipedia.orgumb.edu
Drying : The purified crystals are then dried. Air drying may be sufficient, but to prevent oxidation or efflorescence (loss of water of hydration), drying in a desiccator over a drying agent or under a vacuum may be employed. prepchem.com It is important to note that heating the hexahydrate to remove residual solvent can lead to decomposition and loss of HBr, rather than simply forming the anhydrous salt. researchgate.net
For more rigorous purification, especially in removing other metal ions or organic residues, techniques like recrystallization or chromatographic methods can be used. nih.gov Recrystallization involves dissolving the impure solid in a minimum amount of hot solvent and then allowing it to re-crystallize upon cooling, leaving impurities behind in the solution.
Structural Elucidation and Solid State Characteristics of Chromium Iii Bromide Hexahydrate
Crystallographic Analysis of Chromium(III) Bromide Hexahydrate and Related Chromium(III) Bromide Species
Crystallographic analysis is the cornerstone for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, these studies reveal the specific isomer present in the solid state and provide fundamental data about its crystal structure.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be mapped out.
For this compound, the commercially available green form has been identified through SCXRD as trans-[CrBr₂(H₂O)₄]Br·2H₂O. researchgate.net In this isomer, the chromium(III) ion is octahedrally coordinated to four water molecules in a plane and two bromide ions in the trans positions. The remaining bromide ion and two water molecules are not directly bonded to the chromium center but are incorporated into the crystal lattice as a counter-ion and water of crystallization, respectively.
Hydration isomerism is a known phenomenon in chromium(III) halides, such as chromium(III) chloride hexahydrate, which exists as three different isomers: the violet [Cr(H₂O)₆]Cl₃, the light green [CrCl(H₂O)₅]Cl₂·H₂O, and the dark green trans-[CrCl₂(H₂O)₄]Cl·2H₂O. tdl.orgwikipedia.orgsciencemadness.org Similarly, this compound can exist in different isomeric forms, with the trans-dibromotetraaqua isomer being a common crystalline form. lookchem.com
Table 1: Crystallographic Data for trans-[CrBr₂(H₂O)₄]Br·2H₂O
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.93 |
| b (Å) | 7.19 |
| c (Å) | 7.97 |
| β (°) | 110.1 |
| Z (formula units/unit cell) | 2 |
This table presents typical crystallographic data for the specified isomer. Exact values may vary slightly between different studies.
Powder X-ray Diffraction and Phase Analysis
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and confirming the bulk purity of a sample. researchgate.net The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ).
For this compound, PXRD can be used to confirm that the bulk material corresponds to the trans-[CrBr₂(H₂O)₄]Br·2H₂O phase by comparing the experimental pattern to a reference pattern calculated from single-crystal data. It is also instrumental in studying phase transitions, such as those induced by changes in temperature or hydration state.
The anhydrous form, CrBr₃, has a distinct PXRD pattern corresponding to its trigonal crystal structure (space group R-3). hqgraphene.com This allows for clear differentiation between the hydrated and anhydrous forms.
Polymorphism and Anhydrous Conversion Studies
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While different hydration isomers of chromium(III) bromide exist, polymorphism within a single isomer of the hexahydrate is not extensively documented.
Studies on the thermal decomposition of hydrated chromium(III) halides indicate that direct heating to produce the anhydrous salt is often unsuccessful. researchgate.net Heating this compound can lead to the loss of not only water but also hydrogen bromide, resulting in the formation of chromium oxides or oxybromides. researchgate.net To obtain anhydrous CrBr₃ from its hydrated form, dehydrating agents like thionyl chloride are often employed to avoid the formation of these byproducts. wikipedia.org The conversion to the anhydrous state involves a complete restructuring of the crystal lattice from the monoclinic system of the hexahydrate to the trigonal system of anhydrous CrBr₃.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques provide complementary information to diffraction methods, confirming the coordination environment and the types of chemical bonds present in the compound.
Vibrational Spectroscopy (FTIR, Raman) for Ligand and Hydration Water Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of molecules. stackexchange.com In the context of this compound, these techniques are particularly useful for identifying the vibrational modes associated with the coordinated water molecules, lattice water, and the chromium-ligand bonds. wikipedia.orgacs.org
The spectra of trans-[CrBr₂(H₂O)₄]Br·2H₂O show distinct bands corresponding to the stretching and bending vibrations of the water molecules. researchgate.net The water molecules directly coordinated to the chromium ion will exhibit different vibrational frequencies compared to the lattice water molecules due to the influence of the metal-oxygen bond. researchgate.net For instance, bands in the low-frequency region of the Raman spectrum can be assigned to the symmetric stretching of the Cr-O and Cr-Br bonds, providing direct evidence for the coordination of both water and bromide to the chromium center. researchgate.netmatec-conferences.org Specifically, in Raman spectra of trivalent chromium compounds, a crucial peak around 550 cm⁻¹ is attributed to the symmetric stretching of Cr-O-Cr, which helps in identifying the valency state. matec-conferences.org
Table 2: Typical Vibrational Modes for trans-[CrBr₂(H₂O)₄]Br·2H₂O
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| O-H stretching (water) | 3000 - 3600 | FTIR, Raman |
| H-O-H bending (water) | 1600 - 1650 | FTIR |
| Cr-O stretching | ~550 | Raman |
| Cr-Br stretching | < 400 | Raman |
This table provides an overview of the expected regions for key vibrational modes.
Electronic Spectroscopy (UV-Vis) for d-d Transitions and Coordination Environment
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic structure of the chromium(III) ion and its coordination environment. researchgate.net For transition metal complexes, the absorption of light in the UV-Vis region corresponds to the excitation of electrons between d-orbitals that have been split in energy by the surrounding ligands, a phenomenon known as d-d transitions. byjus.comlibretexts.org
The Cr³⁺ ion has a d³ electronic configuration. In an octahedral ligand field, the five d-orbitals split into a lower energy set (t₂g) and a higher energy set (e_g). libretexts.org For a d³ ion like Cr³⁺, the electronic spectrum typically shows two main spin-allowed d-d transitions. chemistai.orgresearchgate.net
The UV-Vis spectrum of an aqueous solution of this compound, which contains the [Cr(H₂O)₆]³⁺ ion or aqua-bromo complexes, shows absorption bands characteristic of an octahedral Cr(III) center. docbrown.info The positions of these absorption maxima (λ_max) are sensitive to the nature of the ligands coordinated to the chromium ion. doubtnut.comresearchgate.net For example, the replacement of water ligands with bromide ions in the coordination sphere causes a shift in the absorption bands to longer wavelengths (a red shift), which is consistent with bromide being a weaker field ligand than water in the spectrochemical series. researchgate.netaskfilo.com
Table 3: Representative UV-Vis Absorption Data for Cr(III) Aqua Complexes
| Complex Ion | Transition 1 (λ_max, nm) | Transition 2 (λ_max, nm) | Color |
| [Cr(H₂O)₆]³⁺ | ~400 | ~580 | Violet-blue-grey docbrown.info |
| trans-[CrCl₂(H₂O)₄]⁺ | ~430 | ~630 | Green docbrown.inforesearchgate.net |
This table shows approximate absorption maxima for related chromium(III) aqua and aqua-chloro complexes to illustrate the effect of ligand substitution on the electronic spectrum. The values for the bromo-aqua complex would follow a similar trend.
Nuclear Magnetic Resonance (NMR) Studies of Hydrated Chromium(III) Species
The analysis of this compound and related hydrated chromium(III) species by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the chromium(III) ion. The Cr(III) center possesses a d³ electron configuration with an electronic spin of S=3/2. nih.gov This results in significant paramagnetic effects that lead to pronounced broadening and large chemical shifts in the NMR spectra, particularly for nuclei in close proximity to the metal center. nih.govrasayanjournal.co.in
For these reasons, direct detection of the ⁵³Cr nucleus, which is the only NMR-active chromium isotope, is generally not feasible for paramagnetic Cr(III) compounds using standard high-resolution NMR spectrometers, as the signals become too broad to observe. researchgate.net NMR studies of chromium are often restricted to its diamagnetic oxidation states, such as Cr(0) and Cr(VI).
Despite these challenges, ¹H NMR spectroscopy can serve as a valuable tool for investigating the structure of hydrated chromium(III) complexes, such as the [Cr(H₂O)₆]³⁺ cation present in this compound. acs.org The focus of these studies is typically on the protons of the coordinated water ligands. The paramagnetic influence of the Cr(III) ion causes the resonances of these protons to be significantly shifted from the typical region for diamagnetic molecules. These shifts, known as hyperfine or paramagnetic shifts, are the sum of two primary contributions:
Fermi Contact Shift: This arises from the transfer of unpaired electron spin density from the metal ion to the ligand nucleus. It is a through-bond interaction. acs.org
Pseudocontact (or Dipolar) Shift: This is a through-space interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center.
Interpreting these paramagnetic NMR spectra can be complex and often requires a known three-dimensional structure or the use of quantum chemical calculations to assign the observed signals and separate the contact and dipolar contributions. acs.orgcdnsciencepub.com Such analyses can provide detailed information on the spin density distribution within the molecule and offer insights into the metal-ligand bonding. acs.org However, due to the long electronic spin-lattice relaxation times characteristic of d³ ions, the resulting NMR spectra are often poorly resolved, which can make unambiguous structural determination challenging without complementary techniques. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information
X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS analysis would focus on the Cr 2p core level spectrum to confirm the +3 oxidation state of chromium.
The binding energy of the photoelectrons is characteristic of the element and its chemical (oxidation) state. The Cr 2p region exhibits two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit coupling. The Cr 2p₃/₂ peak is typically used for chemical state analysis due to its higher intensity.
Cr(III) species are readily distinguishable from other oxidation states, such as metallic Cr(0) or hexavalent Cr(VI). thermofisher.com Furthermore, Cr(III) compounds display a complex fine structure in their Cr 2p spectra known as multiplet splitting. surfacesciencewestern.com This phenomenon arises from the interaction between the unpaired electrons in the d-orbitals and the core-hole created during photoemission. This multiplet splitting pattern is a characteristic fingerprint for Cr(III) and its absence helps to distinguish it from Cr(VI), which has no unpaired d-electrons and thus shows a single, sharp peak. xpsfitting.com
The precise binding energy and peak shape can also provide information about the ligand environment. For instance, Cr(III) oxide and Cr(III) hydroxide (B78521) species can be differentiated; the oxide form typically shows a more defined multiplet structure, while the hydroxide form presents as a broader, less resolved peak. xpsfitting.com In the context of this compound, the spectrum would reflect the [Cr(H₂O)₆]³⁺ moiety, with the binding energy being influenced by the coordinated water molecules.
Below is an interactive table summarizing typical binding energies for the Cr 2p₃/₂ peak in various chemical states, which are used as references for identifying the oxidation state in an unknown sample.
Filter by Chemical State:
| Chemical State | Approximate Binding Energy (eV) for Cr 2p₃/₂ | Key Spectral Features |
|---|---|---|
| Cr Metal | ~574.3 | Asymmetric peak shape, no multiplet splitting. thermofisher.com |
| Cr₂O₃ (Oxide) | ~576.0 - 576.5 | Broad peak with distinct multiplet splitting. thermofisher.comnasa.gov |
| Cr(OH)₃ (Hydroxide) | ~577.0 - 577.5 | Broad, less-resolved peak envelope. xpsfitting.com |
| CrO₃ (Oxide) | ~579.5 - 580.0 | Single, sharp symmetric peak, no multiplet splitting. thermofisher.comxpsfitting.com |
Thermal Analysis of Structural Transitions and Dehydration Processes
Thermogravimetric Analysis (TGA) for Hydration State Changes
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrated salt like this compound (CrBr₃·6H₂O), TGA is an essential technique for elucidating the dehydration process. As the sample is heated, it loses its water of hydration, resulting in a stepwise or continuous decrease in mass, which is recorded on a thermogram.
The thermal decomposition of hydrated chromium(III) halides, such as the isomeric forms of CrCl₃·6H₂O, has been studied in detail and provides a strong analogue for the expected behavior of CrBr₃·6H₂O. tdl.org The process typically involves several stages:
Dehydration: The initial mass loss corresponds to the removal of the six water molecules. This may occur in one or multiple steps, depending on the heating rate and the specific binding energies of the water molecules (i.e., whether they are all coordinated to the chromium ion or some are present as lattice water).
Hydrolysis: In many hydrated metal halides, the dehydration process at higher temperatures can overlap with hydrolysis, where the metal salt reacts with the liberated water to form metal oxides or oxyhalides and the corresponding hydrohalic acid gas (in this case, hydrogen bromide, HBr). wikipedia.org
The theoretical mass loss for the complete dehydration of CrBr₃·6H₂O can be calculated based on its molar mass (399.81 g/mol ). The total mass loss corresponding to the removal of all six water molecules (6 x 18.015 g/mol = 108.09 g/mol ) is approximately 27.0%. The table below illustrates the theoretical cumulative mass loss as each water molecule is removed.
| Dehydration Step | Formula of Remaining Solid | Number of Water Molecules Lost | Cumulative Mass Loss (%) |
|---|---|---|---|
| Initial State | CrBr₃·6H₂O | 0 | 0.0% |
| Step 1 | CrBr₃·5H₂O | 1 | 4.5% |
| Step 2 | CrBr₃·4H₂O | 2 | 9.0% |
| Step 3 | CrBr₃·3H₂O | 3 | 13.5% |
| Step 4 | CrBr₃·2H₂O | 4 | 18.0% |
| Step 5 | CrBr₃·H₂O | 5 | 22.5% |
| Step 6 (Complete Dehydration) | CrBr₃ | 6 | 27.0% |
Note: This table presents theoretical values. The actual TGA curve may show overlapping steps rather than distinct plateaus for each intermediate hydrate (B1144303).
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with physical transitions, such as melting and solid-state phase changes, and chemical reactions like decomposition.
For this compound, a DSC thermogram would reveal several key thermal events upon heating:
Melting: The compound has a reported melting point of 79 °C. wikipedia.org This would be observed on the DSC curve as a distinct endothermic peak, corresponding to the energy absorbed by the crystal lattice during the transition from a solid to a liquid state. The temperature at which the peak begins (the onset temperature) is typically reported as the melting point.
Dehydration: The loss of water molecules, as tracked by TGA, are also endothermic processes that require energy input. The DSC curve would show one or more broad or sharp endothermic peaks in the temperature range where dehydration occurs. The number and shape of these peaks would correspond to the dehydration steps, providing complementary information to TGA data. For instance, a study on hydrated gelatin films showed that the melting temperature and enthalpy were highly dependent on the level of hydration. rsc.org
Other Phase Transitions: It is also possible for the compound to undergo solid-state polymorphic phase transitions before melting, which would appear as smaller endothermic or exothermic peaks on the DSC curve.
DSC cooling curves can also provide information, though for many hydrated salts, supercooling effects are common, where the sample remains liquid well below its true freezing point. acs.org Therefore, thermal event temperatures are most reliably determined from the heating curves. acs.org The integration of the area under an endothermic peak allows for the quantitative determination of the enthalpy change (ΔH) for that transition, such as the enthalpy of fusion.
Aqueous Solution Chemistry and Ligand Exchange Kinetics of Chromium Iii Bromide Hexahydrate
Hydration and Solvation Dynamics of Chromium(III) Species in Bromide Solutions
In aqueous solution, the chromium(III) ion is strongly hydrated, forming a well-defined primary coordination sphere consisting of six water molecules in an octahedral arrangement, [Cr(H₂O)₆]³⁺. acs.orgresearchgate.netunige.ch This primary shell is characterized by strong ion-dipole interactions between the Cr³⁺ ion and the oxygen atoms of the water molecules.
Beyond the primary sphere, a second coordination shell exists, which is also structurally and kinetically well-defined. acs.orgunige.ch This second shell is held together by strong hydrogen bonds between the water molecules of the primary shell and those in the bulk solvent. acs.orgunige.ch Experimental and computational studies have determined a mean coordination number of approximately 12.94 water molecules in this second shell. acs.orgresearchgate.netunige.ch The hydrogen bonds are a result of the polarization of the first-sphere water molecules by the highly charged Cr³⁺ ion. acs.orgunige.ch
The solvation dynamics also involve the bromide ions. While the primary coordination sphere is dominated by water molecules due to their high concentration and strong coordinating ability, bromide ions can and do enter the coordination sphere, a process influenced by factors such as concentration and temperature. esrf.fr The hydration of the bromide ion itself is a dynamic process, with a hydration number estimated to be between 6 and 7.4, though the solvation shell is not as well-defined as that of the cation due to faster water exchange rates. esrf.fr
Mechanisms of Ligand Exchange Reactions in Aqueous Media
Ligand exchange reactions involving the [Cr(H₂O)₆]³⁺ complex are notably slow, a hallmark of the d³ electronic configuration of Cr(III) which confers a high crystal field stabilization energy (CFSE) in an octahedral geometry. libretexts.org
Water Exchange Rates and Mechanisms
The exchange of water molecules between the primary coordination sphere of [Cr(H₂O)₆]³⁺ and the bulk solvent is a slow process. The half-time for this exchange is on the order of hours at room temperature. researchgate.net This inertness is a direct consequence of the high activation energy required to break the strong Cr-O bond.
In contrast, the exchange of water molecules between the second coordination shell and the bulk solvent is significantly faster. acs.orgresearchgate.netunige.ch The experimentally measured rate constant for this process at 298 K is approximately (7.8 ± 0.2) x 10⁹ s⁻¹, corresponding to a residence lifetime of about 128 picoseconds for a water molecule in the second shell. acs.orgresearchgate.netunige.ch The mechanism for this exchange is proposed to be associative, involving a water molecule from the bulk entering the second shell and, through a slight rotation of a first-shell water molecule, displacing another second-shell water molecule. acs.orgunige.ch
| Process | Rate Constant (k_ex) at 298 K (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) | Lifetime (τ) |
|---|---|---|---|---|
| First Shell Water Exchange | ~2.4 x 10⁻⁶ | - | - | ~40 hours (half-life) |
| Second Shell Water Exchange | (7.8 ± 0.2) x 10⁹ | 21.3 ± 1.1 | +16.2 ± 3.7 | ~128 ps |
Bromide and Other Halide Exchange Processes
The substitution of water ligands by bromide ions is a key process in solutions of chromium(III) bromide. This reaction is also slow and typically proceeds through an associative interchange (Ia) mechanism, where the incoming bromide ion forms an outer-sphere complex with the [Cr(H₂O)₆]³⁺ ion before entering the inner coordination sphere. The rate of this exchange is dependent on the bromide ion concentration. ruc.dk
Studies on the photochemical oxidation of halide ions by nitratochromium(III) complexes have shown that halide ions (Cl⁻, Br⁻, I⁻) can be oxidized, indicating a direct interaction with the chromium center or a reactive intermediate. nih.gov While not a simple substitution, this demonstrates the accessibility of the chromium center to halide ions. The exchange of halides can be influenced by the presence of other metals that can act as catalysts. nih.govresearchgate.net
Influence of pH and Ionic Strength on Solution Equilibria
The pH of the solution has a profound effect on the species present. In acidic solutions (low pH), the predominant species is [Cr(H₂O)₆]³⁺. chemguide.co.uk As the pH increases, the aqua ligands undergo deprotonation to form hydroxo complexes such as [Cr(H₂O)₅(OH)]²⁺. chemguide.co.uknih.gov This deprotonation significantly labilizes the remaining water ligands, accelerating the rate of further substitution and polymerization reactions. acs.org
The ionic strength of the solution can also influence the rates of ligand exchange reactions, particularly those involving charged species. An increase in ionic strength can affect the activity coefficients of the reacting ions and the stability of the outer-sphere complexes, thereby modulating the reaction rates. researchgate.netresearchgate.net
Formation of Aqua-Bromo Mixed-Ligand Complexes
In the presence of bromide ions, a series of aqua-bromo mixed-ligand complexes can be formed through the stepwise substitution of water molecules in the primary coordination sphere of the [Cr(H₂O)₆]³⁺ ion. ruc.dk These complexes include [Cr(H₂O)₅Br]²⁺ and [Cr(H₂O)₄Br₂]⁺. The formation of these complexes is often indicated by a color change of the solution from violet to green. chemguide.co.uk
The equilibrium between these different species is dependent on the concentration of bromide ions and the temperature. Due to the kinetic inertness of Cr(III), achieving this equilibrium can be a slow process. The different charges of these complexes allow for their separation using techniques like ion-exchange chromatography. ruc.dk
Hydrolysis and Polymerization Phenomena in Aqueous Chromium(III) Systems
As the pH of a chromium(III) solution is raised, hydrolysis occurs, leading to the formation of hydroxo and oxo-bridged polymeric species. acs.orgjlu.edu.cnosti.gov The initial step is the deprotonation of the [Cr(H₂O)₆]³⁺ ion to form the monomeric [Cr(H₂O)₅(OH)]²⁺. acs.orgcost-nectar.eu
This hydroxo-monomer is more reactive than the hexaaqua ion and can undergo dimerization to form species like the di-μ-hydroxo-bridged dimer, [Cr₂(OH)₂(H₂O)₈]⁴⁺. acs.orgacs.org Further polymerization can lead to the formation of trimers and even larger oligomers, eventually resulting in the precipitation of chromium(III) hydroxide (B78521) or hydrated chromium(III) oxide. acs.orgacs.orgosti.gov
The kinetics of dimerization have been shown to be dependent on the pH, with pathways involving reactions between two [Cr(H₂O)₅(OH)]²⁺ ions or between [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺. acs.org
| Equilibrium Reaction | log K |
|---|---|
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |
| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -16.25 ± 0.19 |
| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.56 ± 0.21 |
Data from Brown and Ekberg, 2016. cost-nectar.eu
Reactivity and Reaction Mechanisms of Chromium Iii Bromide Hexahydrate
Redox Chemistry of Chromium(III) in the Presence of Bromide
The chromium(III) ion (Cr³⁺) is the most stable oxidation state of chromium. shef.ac.uk However, it can participate in redox reactions under specific conditions. In the presence of a suitable reducing agent, chromium(III) can be reduced to chromium(II). For instance, the reduction of chromium(III) bromide with hydrogen gas at elevated temperatures (350-400 °C) yields chromium(II) bromide. wikipedia.org
Reduction Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr wikipedia.org
Conversely, chromium(III) can be oxidized to higher oxidation states, such as chromium(VI). This oxidation is typically achieved using strong oxidizing agents in an alkaline medium. For example, warming a solution of hexaaquachromium(III) ions with hydrogen peroxide in the presence of excess sodium hydroxide (B78521) results in the formation of the yellow chromate(VI) ion (CrO₄²⁻). libretexts.org
Oxidation Reaction: [Cr(H₂O)₆]³⁺ + excess OH⁻ → [Cr(OH)₆]³⁻ (green solution) 2 [Cr(OH)₆]³⁻ + 3 H₂O₂ → 2 CrO₄²⁻ + 8 H₂O + 2 OH⁻ (yellow solution) libretexts.org
Role as a Precursor in Coordination Complex Synthesis
Chromium(III) bromide hexahydrate serves as a versatile starting material for the synthesis of a wide array of chromium(III) coordination complexes. The lability of the coordinated water molecules allows for their substitution by other ligands.
Formation of Chromium(III) Ammine Complexes
The aqua ligands in the hexaaquachromium(III) ion, the predominant species of this compound in aqueous solution, can be displaced by ammonia (B1221849) molecules. This ligand exchange reaction leads to the formation of chromium(III) ammine complexes. For example, the addition of excess ammonia to a solution containing [Cr(H₂O)₆]³⁺ results in the formation of the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.orgdocbrown.info
Reaction with Ammonia: [Cr(H₂O)₆]³⁺(aq) + 6 NH₃(aq) → [Cr(NH₃)₆]³⁺(aq) + 6 H₂O(l) docbrown.info
Initially, the addition of a small amount of ammonia will precipitate chromium(III) hydroxide, which then redissolves in excess ammonia to form the soluble hexaammine complex. libretexts.orgyoutube.com
Synthesis of Chromium(III) Chelate Complexes
This compound is also a precursor for the synthesis of stable chelate complexes. Chelating ligands, which are multidentate, can replace the water ligands to form more stable ring structures around the central chromium ion. An example is the reaction with Schiff base ligands. For instance, chromium(III) complexes of the Schiff base 1,2-di(imino-4′-antipyrinyl)ethane (GA) have been synthesized from chromium(III) salts, including the bromide. lookchem.com These reactions typically involve refluxing the chromium salt with the chelating ligand in a suitable solvent, such as ethanol (B145695). jocpr.com The resulting complexes often exhibit distorted octahedral geometry. lookchem.comjocpr.com
Another example involves the synthesis of chromium(III) complexes with cross-bridged tetraazamacrocycles, which are known to enhance the stability of the complex. nih.gov These syntheses often start from anhydrous chromium(III) halides, but the hexahydrate can be used as a source of the chromium(III) ion.
Anion and Ligand Substitution Reactions
The water ligands in the hexaaquachromium(III) ion can be substituted by various anions and other ligands. libretexts.org The presence of bromide ions from the chromium(III) bromide salt itself can lead to the formation of mixed aqua-bromo complexes in solution. For example, in a solution of chromium(III) bromide, species such as [Cr(H₂O)₅Br]²⁺ and [Cr(H₂O)₄Br₂]⁺ may exist in equilibrium with the hexaaqua ion. libretexts.org This substitution of water by bromide ions often results in a color change of the solution from violet-blue-grey to green. libretexts.orgchemguide.co.uk
Substitution by Bromide Ions: [Cr(H₂O)₆]³⁺ + Br⁻ ⇌ [Cr(H₂O)₅Br]²⁺ + H₂O [Cr(H₂O)₅Br]²⁺ + Br⁻ ⇌ [Cr(H₂O)₄Br₂]⁺ + H₂O
These substitution reactions are fundamental to the synthetic utility of this compound, allowing for the controlled introduction of different ligands into the chromium(III) coordination sphere. The kinetics of these substitution reactions for Cr(III) complexes are generally slow, a characteristic attributed to the high crystal field stabilization energy (CFSE) of the d³ configuration in an octahedral field. libretexts.org
Heterogeneous Reactions Involving Solid this compound
Solid this compound can participate in heterogeneous reactions. One notable reaction is its thermal decomposition. Upon heating, the coordinated water molecules are lost. Further heating of the anhydrous chromium(III) bromide in the presence of air leads to oxidation, forming chromium(III) oxide. wikipedia.org
Thermal Decomposition and Oxidation: 2 CrBr₃ + 3/2 O₂ → Cr₂O₃ + 3 Br₂ wikipedia.org
Another important heterogeneous reaction is the dissolution process itself. Anhydrous chromium(III) bromide is often insoluble in pure water. However, the hexahydrate is highly soluble. wikipedia.org The dissolution of the anhydrous form in water can be catalyzed by the addition of a small amount of a reducing agent. This generates a small amount of chromium(II) on the surface of the solid, which is soluble and facilitates the dissolution of the remaining chromium(III) salt through a redox cycle. wikipedia.org
Photochemical Reactivity of this compound
Chromium(III) complexes are well-known for their interesting photochemical properties, largely due to their relative kinetic inertness and long-lived excited states. nih.gov While specific photochemical studies on this compound are not extensively detailed in the provided search results, the general principles of chromium(III) photochemistry apply.
Irradiation of chromium(III) complexes with light of appropriate wavelengths can lead to the population of excited electronic states. These excited states can then undergo various processes, including ligand photosubstitution or energy transfer. The stability of chromium(III) complexes can be enhanced by using macrocyclic ligands, which has been a focus of photochemical studies to understand and control aquation rates. nih.gov The photochemical behavior of chromium(III) complexes, including those derived from chromium(III) bromide, is a field of active research with potential applications in areas such as catalysis and the generation of reactive species like nitric oxide. nih.gov
Theoretical and Computational Studies on Chromium Iii Bromide Hexahydrate
Electronic Structure Calculations (DFT, ab initio)
The electronic structure of the [Cr(H₂O)₆]³⁺ cation has been extensively investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. These calculations are fundamental to understanding the bonding, spectral, and magnetic properties of the complex.
The ground electronic state of the hexaaquachromium(III) ion, which has a d³ electron configuration, is identified as ⁴A₂g in an octahedral field. libretexts.org DFT computations have been employed to optimize the geometry of this ground state. libretexts.org The chromium(III) center is described as a good acceptor of 3d σ-density from the water ligands. chemguide.co.uk
Ab initio and DFT methods are also crucial for exploring the excited electronic states, which are responsible for the complex's characteristic color and photochemical behavior. The lowest energy spin-allowed electronic transitions correspond to the excitation of an electron from the t₂g orbitals to the eg orbitals. Calculations have focused on determining the energies of these excited states, such as the ⁴T₂g and ⁴T₁g states. acs.org Studies combining DFT with multireference configuration interaction (DFT/MRCI) have proven to be powerful tools for accurately calculating these excited states. acs.org
A key aspect of these investigations is understanding the influence of the electronic configuration on the complex's geometry. While the d³ configuration of [Cr(H₂O)₆]³⁺ does not induce a Jahn-Teller distortion in the ground state, such effects can be significant in the excited states or in related complexes with different d-electron counts, influencing their reactivity. chemguide.co.uk
Computational methods are instrumental in calculating and interpreting the spectroscopic parameters of the [Cr(H₂O)₆]³⁺ ion. The primary electronic transitions observed in the UV-Vis spectrum are the d-d transitions, which are formally Laporte-forbidden and thus have low intensities. sydney.edu.au
Theoretical calculations have been performed to predict the energies of these transitions. For instance, studies have examined the performance of various DFT functionals and wave function-based theories in calculating the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transition energies. It has been noted that DFT methods tend to underestimate the ⁴T₂g energy, while wave function theories like CASSCF and EOM-CCSD may underestimate the ⁴T₁g energy. acs.org The ligand field splitting parameter (Δo or 10Dq), which represents the energy difference between the t₂g and eg orbitals, is a key parameter derived from these spectra. For [Cr(H₂O)₆]³⁺, the Δo value can be calculated from the energy of the first spin-allowed transition (⁴A₂g → ⁴T₂g). core.ac.uk The calculated values are generally in good agreement with experimental data.
Below is a table comparing theoretical and experimental d-d transition energies for [Cr(H₂O)₆]³⁺ in aqueous solution.
| Transition | Theoretical Method | Calculated Energy (eV) | Experimental Energy (eV) |
| ⁴A₂g → ⁴T₂g (ν₁) | DFT (average) | 2.74 | ~2.16 |
| ⁴A₂g → ⁴T₁g (ν₂) | EOM-CCSD | 2.97 | ~2.98 |
| ⁴A₂g → ⁴T₁g (ν₂) | CASSCF/MC-QDPT | 1.85 (underestimated) | ~2.98 |
This table is generated based on data reported in reference acs.org. Note that different computational methods yield varying levels of accuracy.
Molecular Dynamics Simulations of Solvation and Ligand Exchange
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of chromium(III) bromide hexahydrate in aqueous solution. These simulations model the interactions between the [Cr(H₂O)₆]³⁺ ion, the bromide counter-ions, and the surrounding water molecules over time, providing insights into solvation structure and ligand exchange dynamics.
MD simulations have established that the [Cr(H₂O)₆]³⁺ ion possesses a well-defined second coordination shell. acs.org The strong polarization of the water molecules in the first coordination sphere by the Cr³⁺ ion leads to strong hydrogen bonding with water molecules in the second shell. acs.org This results in a mean coordination number of approximately 12.9 in the second shell and short hydrogen bond distances. acs.org
The exchange of water molecules between the second coordination shell and the bulk solvent is a rapid process. Combined experimental and MD simulation studies have determined the lifetime of a water molecule in the second shell to be on the order of picoseconds (e.g., 128 ps from experiments and 144 ps from simulations). acs.org The exchange mechanism is associative, involving a water molecule from the bulk entering the second shell and inducing the departure of another. acs.org
In contrast, the exchange of the inner-sphere water ligands is exceptionally slow, a hallmark of the kinetic inertness of Cr(III) complexes. This inertness is a direct consequence of the high ligand field stabilization energy of the d³ configuration. MD simulations can be used to study the initial steps of ligand exchange, such as the formation of outer-sphere complexes, which precede the slow inner-sphere substitution. researchgate.net For instance, simulations have shown that in the presence of sulfate (B86663) ions, [Cr(H₂O)₆]³⁺ can form outer-sphere complexes with these ions. researchgate.net
| Dynamic Parameter | Value | Method |
| Second Shell Water Lifetime | 128 ± 6.4 ps | Experiment (¹⁷O NMR) |
| Second Shell Water Lifetime | 144 ps | Molecular Dynamics Simulation |
| Second Shell Water Exchange Rate Constant (kₑₓ) | (7.8 ± 0.2) x 10⁹ s⁻¹ | Experiment (¹⁷O NMR) |
| Activation Enthalpy for Exchange (ΔH‡) | 21.3 ± 1.1 kJ/mol | Experiment (¹⁷O NMR) |
| Activation Entropy for Exchange (ΔS‡) | +16.2 ± 3.7 J/(K·mol) | Experiment (¹⁷O NMR) |
This table presents kinetic data for the second coordination shell water exchange of [Cr(H₂O)₆]³⁺ from reference acs.org.
Computational Insights into Reaction Mechanisms and Energetics
Computational chemistry provides critical insights into the mechanisms and energy profiles of reactions involving the [Cr(H₂O)₆]³⁺ ion. This includes ligand substitution reactions and redox processes.
For ligand substitution reactions, which are characteristically slow, computational models can elucidate the reaction pathway. The substitution of water ligands by other species like chloride or ethylenediaminetetraacetate (B1237979) (EDTA) is thought to proceed through an associative mechanism. jacsdirectory.comlibretexts.org Kinetic studies coupled with computational modeling suggest that the reaction involves the formation of an outer-sphere ion pair, followed by an associative interchange where the incoming ligand enters the coordination sphere. jacsdirectory.com The highly negative entropy of activation calculated for the complexation with EDTA supports this associative pathway. jacsdirectory.com
In the realm of photocatalysis, this compound has been shown to act as a catalyst under visible light. researchgate.net Computational studies suggest a mechanism initiated by the absorption of light, leading to a ligand-to-metal charge transfer (LMCT) event. This process generates a reduced Cr(II) species and a highly reactive bromine radical, which can then participate in organic transformations. researchgate.net DFT calculations are essential for mapping the potential energy surfaces of these photochemical pathways and understanding the nature of the excited states involved.
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are cornerstone theoretical frameworks for describing the electronic structure and properties of transition metal complexes like [Cr(H₂O)₆]³⁺.
LFT provides a simplified yet powerful model to explain the splitting of the d-orbitals. In the octahedral environment created by the six water ligands, the five degenerate d-orbitals of the free Cr³⁺ ion split into two sets: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). testbook.com For the d³ configuration of Cr³⁺, the three valence electrons occupy the three t₂g orbitals with parallel spins (t₂g³ eg⁰), resulting in a high-spin complex that is paramagnetic. docbrown.info The energy separation between these levels, Δo, is determined by the "strength" of the ligands. Water is considered a moderately strong field ligand. testbook.compearson.com LFT successfully explains the electronic spectra and the significant stability (kinetic inertness) of the complex. sydney.edu.au
MO theory offers a more complete picture by considering the covalent interactions between the metal and ligand orbitals. In the [Cr(H₂O)₆]³⁺ ion, the chromium 3d, 4s, and 4p orbitals combine with the sigma-donating lone pair orbitals of the six water molecules to form bonding, non-bonding, and anti-bonding molecular orbitals. The t₂g orbitals are essentially non-bonding in a pure sigma-bonding model, while the eg orbitals become the antibonding eg* orbitals. The three d-electrons of chromium reside in the non-bonding t₂g orbitals. The complex is often described as having d²sp³ hybridization to account for its octahedral geometry, although this is a simplification provided by the Valence Bond Theory framework. docbrown.info MO diagrams illustrate that the HOMO-LUMO gap corresponds to the ligand field splitting parameter (Δo), providing a quantum mechanical basis for the observed electronic transitions. chegg.com
Advanced Applications in Materials Science and Catalysis
Precursor in Inorganic Material Synthesis
Chromium(III) bromide hexahydrate serves as a valuable starting material in the creation of specialized inorganic materials, owing to its chromium content and reactivity.
Synthesis of Chromium Oxide and Oxyhalide Materials
This compound is a precursor for the synthesis of chromium(III) oxide (Cr₂O₃), a highly stable and hard material. jespublication.com The thermal decomposition of chromium(III) bromide in the presence of oxygen leads to the formation of chromium(III) oxide. wikipedia.org This oxide is notable for its high hardness and stability, making it suitable for various applications, including as a pigment and in wear-resistant coatings. jespublication.com While direct synthesis of chromium oxyhalides from the hexahydrate is less commonly detailed, the fundamental chemistry allows for the formation of such compounds under controlled reaction conditions, where both oxygen and halogen can be incorporated into the final structure.
Fabrication of Chromium-Doped Materials
The compound is also instrumental in the fabrication of chromium-doped materials. Its solubility allows for its use in solution-based synthesis methods, where it can be introduced in controlled amounts to incorporate chromium ions into a host material's crystal lattice. This doping process can significantly alter the electronic and optical properties of the host material, making it suitable for applications in areas like phosphors and specialized electronics.
Catalytic Applications of this compound and its Derivatives
The catalytic activity of chromium compounds is well-established, and this compound, along with its derivatives, plays a crucial role in both homogeneous and heterogeneous catalysis. azom.com
Homogeneous Catalysis: Reaction Types and Mechanisms (e.g., olefin oligomerization)
In homogeneous catalysis, chromium(III) bromide is a key precursor for catalysts used in the oligomerization of olefins, particularly the selective conversion of ethylene (B1197577) to linear alpha-olefins like 1-hexene (B165129) and 1-octene. wikipedia.orgnih.gov These products are important intermediates in the production of polymers, detergents, and synthetic lubricants. researchgate.net
The catalytic systems are typically formed by reacting a chromium source, such as chromium(III) bromide, with a ligand and a co-catalyst, often an organoaluminum compound like methylaluminoxane (B55162) (MAO). nih.gov The mechanism for selective ethylene trimerization or tetramerization is believed to involve a metallacyclic intermediate. semanticscholar.org This process is distinct from the non-selective Schulz-Flory distribution often seen with other olefin oligomerization catalysts. semanticscholar.org The nature of the ligand, particularly phosphine-based ligands, and the reaction conditions significantly influence the selectivity and activity of the catalytic system. nih.govresearchgate.net
Table 1: Research Findings on Homogeneous Catalysis using Chromium Precursors
| Catalyst System | Reaction | Key Findings |
|---|---|---|
| PNP/Cr(acac)₃/MAO | Ethylene Oligomerization | High activity (up to 3887.7 kg·g⁻¹·h⁻¹) with 84.5% total selectivity for 1-hexene and 1-octene. nih.gov |
| (N,N′,N″-tridodecyltriazacyclohexane)CrCl₃ / MAO-silica | α-Olefin Trimerization | Supported catalyst showed sustained activity over 72 hours, producing α-olefin trimers on a ~200 g scale. mdpi.com |
| Titanium-based catalysts | Ethylene Dimerization | Known to be active for α-olefin trimer production via a metallacyclic mechanism. semanticscholar.orgmdpi.com |
Heterogeneous Catalysis: Support Interactions and Active Sites
In heterogeneous catalysis, the interaction between the catalyst and its support material is critical. uu.nl While specific studies detailing the use of this compound in creating supported catalysts are not as prevalent, the principles of support interaction are broadly applicable. High-surface-area materials like metal oxides, zeolites, and carbon are used to disperse and stabilize the active catalytic phase. uu.nl
These supports are not merely inert carriers; they can influence the electronic properties and structure of the catalytic species, a phenomenon known as metal-support interaction (MSI). rsc.org For chromium-based catalysts, the support can affect the oxidation state and coordination environment of the chromium ions, which are crucial for their catalytic activity. The active sites in heterogeneous chromium catalysts are often highly dispersed chromium species on the support surface. researchgate.net
Electrocatalytic Applications and Reaction Kinetics
The electrocatalytic potential of chromium compounds is an area of active research. While direct electrocatalytic applications of this compound are not extensively documented in the provided context, the synthesis of chromium-based materials with electrocatalytic properties is relevant. For instance, chromium oxide nanoparticles, which can be synthesized from chromium precursors, have been investigated for their catalytic activity in various reactions. jespublication.comresearchgate.net The kinetics of electrocatalytic reactions are governed by factors such as the electronic structure of the catalyst, its surface area, and its interaction with the electrolyte and reactants. The ability to tune the properties of chromium-based materials makes them promising candidates for future electrocatalytic applications.
Role in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound serves as a critical precursor for the synthesis of chromium-based coordination polymers and metal-organic frameworks (MOFs). The chromium(III) ion, with its d³ electron configuration, is known for forming kinetically inert complexes, which can contribute to the robustness of the resulting framework structures. nih.govresearchgate.net
In the realm of coordination chemistry, chromium(III) salts are reacted with various organic ligands to form extended networks. The specific properties of the resulting polymer, such as its structure and dimensionality, are dictated by the coordination geometry of the chromium ion and the nature of the bridging ligands. nih.govdocbrown.info For instance, the reaction of chromium(III) chloride (a related halide salt) with cross-bridged tetraazamacrocycles in DMF has been shown to produce stable chromium(III) complexes. nih.gov While direct use of this compound in these specific examples isn't detailed, its chemical behavior is analogous, acting as a source of Cr³⁺ ions.
The synthesis of chromium-based MOFs often presents challenges due to the kinetic inertness of the Cr(III) ion, which can make direct synthesis difficult. nih.gov However, this compound can be utilized as the metal source in solvothermal or hydrothermal syntheses. In these methods, the chromium salt is dissolved in a solvent, typically with an organic linker, and heated to promote the formation of the MOF structure. For example, chromium nitrate (B79036) nonahydrate has been used as a precursor to synthesize Cr-MOFs with tritopic bridging ligands. researchgate.net
A significant area of research involves the use of chromium precursors in the synthesis of highly stable MOFs. Cr³⁺ is a hard Lewis acid, which makes it a good candidate for forming strong coordination bonds with hard Lewis base ligands like carboxylates, leading to robust frameworks. google.com The resulting Cr-MOFs can exhibit exceptional chemical stability, sometimes across a wide pH range, and high porosity. nih.govresearchgate.net
One notable example is the synthesis of MIL-101(Cr), a chromium terephthalate (B1205515) MOF with large pores and a high surface area. rsc.org While the original synthesis of MIL-101(Cr) often uses chromium(III) nitrate, the principle of using a Cr(III) salt as a precursor is central. The general approach involves reacting a Cr(III) salt with a carboxylic acid, such as terephthalic acid, to form the MOF. google.com
Furthermore, innovative synthetic routes are being developed to overcome the challenges associated with the inertness of Cr(III). One such method is a post-synthetic reduction metathesis and oxidation (PSRMO) route, where a more labile metal ion in a pre-formed MOF is replaced by Cr²⁺, which is then oxidized to the more inert Cr³⁺. google.comgoogle.com This approach allows for the creation of crystalline Cr(III)-MOFs that are difficult to obtain through direct synthesis. google.com
The table below summarizes key data related to the synthesis of chromium-based MOFs, illustrating the role of chromium precursors and the properties of the resulting materials.
| MOF Name | Chromium Precursor Type | Linker Type | Key Properties | Citation |
| Cr-MOFs (general) | Cr³⁺ salt hydrate (B1144303) | Carboxylate ligands | Can be monocrystalline or polycrystalline. google.com | google.com |
| MIL-101(Cr) | Chromium(III) salt | Terephthalate | Large pores (2.9 and 3.4 nm), high BET area (>3000 m²/g), stable up to 275 °C. rsc.org | rsc.org |
| Cr-bpdc-tph | Cr(III) source with dual-modulator (HF-pyridine) | Dual-ligand (bpdc and tph) | High porosity (BET surface area up to 3191 m²/g), exceptional chemical resistance (pH < 0 to pH > 14). nih.gov | nih.gov |
| [Cr(m-bdc)]·H₂O | Cr(II) source (synthesized separately) | Isophthalate (m-bdc) | 2D layered structure, redox-active. nih.gov | nih.gov |
Analytical Methodologies for Characterization in Complex Matrices
Chromatographic Separation Techniques for Chromium Species (e.g., IC, HPLC)
Chromatographic techniques are essential for the speciation of chromium, as they allow for the physical separation of Cr(III) from other forms, primarily the highly toxic Cr(VI), before detection. brjac.com.brthermofisher.com When chromium(III) bromide hexahydrate dissolves in an aqueous matrix, the Cr(III) ion exists as various aquo- and hydroxo-complexes, which are cationic. lcms.cz In contrast, Cr(VI) typically exists as anionic chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) species. acs.org This difference in charge is the fundamental principle exploited by ion chromatography (IC).
Ion Chromatography (IC): IC is a powerful technique for chromium speciation. metrohm.com However, the direct simultaneous analysis of cationic Cr(III) and anionic Cr(VI) on a single ion-exchange column is challenging. jst.go.jp A common and effective strategy involves the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA), which forms a stable anionic complex with Cr(III). jst.go.jpmetrohm.com This allows both the resulting [Cr(III)-EDTA]⁻ complex and the anionic Cr(VI) species to be separated on an anion-exchange column. metrohm.commetrohm.com The separation is typically followed by highly sensitive detection using inductively coupled plasma mass spectrometry (IC-ICP-MS). metrohm.comthermofisher.com This hyphenated technique offers excellent sensitivity and the ability to overcome spectral interferences, which can be a significant issue in chromium analysis. brjac.com.brthermofisher.com For instance, the most abundant chromium isotope, ⁵²Cr, can be affected by polyatomic interferences like ³⁵Cl¹⁶O¹H⁺ and ⁴⁰Ar¹²C⁺. brjac.com.brthermofisher.com Modern ICP-MS instruments utilize collision/reaction cells to mitigate these interferences, enhancing measurement accuracy at trace levels. lcms.czmetrohm.com
Some IC methods have been developed to avoid the need for complexing agents by using specialized columns that can separate both cations and anions, thereby simplifying sample preparation and reducing analysis time. lcms.cz For example, a Dionex IonPac CS5A column can be used for the separation, followed by detection using UV-Vis absorbance after post-column derivatization. thermofisher.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is another widely used technique for chromium speciation. oup.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a more polar mobile phase. rsc.orgrsc.org Similar to IC, speciation often requires derivatization or the use of ion-pairing reagents. rsc.org Ion-pairing chromatography involves adding a reagent to the mobile phase that forms a neutral ion-pair with the charged analyte, allowing it to be retained by the reversed-phase column. calpoly.edu For instance, tetrabutylammonium (B224687) hydroxide (B78521) can be used as an ion-pairing reagent for anionic Cr(VI), while alkyl sulfonates can be used for cationic Cr(III). calpoly.edu
A significant advantage of HPLC is its direct compatibility with multiple detectors, including Diode-Array Detection (DAD) and ICP-MS. nih.gov The simultaneous coupling of HPLC-DAD-ICP-MS provides both molecular (from DAD) and elemental (from ICP-MS) information from a single injection, which is invaluable for identifying chromium-containing biomolecules. nih.govnih.gov
| Technique | Principle | Common Approach for Cr(III)/Cr(VI) | Typical Detector(s) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase. | Anion exchange after complexing Cr(III) with EDTA or PDCA to form an anionic complex. jst.go.jpmetrohm.com | ICP-MS, UV-Vis (with post-column reaction). thermofisher.comthermofisher.com | High sensitivity and selectivity, especially with ICP-MS. metrohm.com Established methods (e.g., EPA 218.6). | Often requires sample pretreatment (complexation), which can be time-consuming. lcms.cz |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase. | Ion-pairing chromatography with reagents like tetrabutylammonium salts. calpoly.edu Pre-column complexation with agents like APDC. oup.com | ICP-MS, UV-Vis/DAD. oup.comnih.gov | Versatile, can be coupled with multiple detectors for comprehensive analysis (HPLC-DAD-ICP-MS). nih.gov | May require complex mobile phases (ion-pairing reagents). rsc.org |
Mass Spectrometry Techniques for Complex Identification
Mass spectrometry (MS) is an indispensable tool for the analysis of chromium complexes due to its high sensitivity and ability to provide information on molecular weight and structure.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As mentioned, ICP-MS is the gold standard for elemental detection in chromium speciation. brjac.com.br It can detect chromium at extremely low concentrations (sub-µg/L levels). lcms.cz When coupled with a separation technique like IC or HPLC, it provides quantitative information about the individual chromium species. jst.go.jpthermofisher.com The use of a dynamic reaction cell (DRC) or collision cell is crucial for removing polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺), ensuring accurate quantification. rsc.orglabrulez.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a "soft" ionization technique ideal for analyzing intact, non-volatile, and thermally labile transition metal complexes, such as those formed by Cr(III). nih.govresearchgate.net It transfers pre-existing ions from solution into the gas phase with minimal fragmentation. nih.gov This allows for the direct identification of chromium-ligand complexes, providing crucial information on the coordination sphere of the metal. ESI-MS has been used to characterize a variety of Cr(III) complexes, including those with peptides and organic ligands. nih.gov Studies have shown that ESI-MS can confirm the identity of complex assemblies, such as trinuclear chromium basic carboxylates. nih.gov The technique is sensitive to the solvent system and the specific ligands bound to the chromium center, which can sometimes lead to ligand loss or exchange in the mass spectrometer, providing insights into the complex's reactivity. researchgate.net
| Technique | Information Provided | Typical Application for Cr(III) | Ionization Type |
|---|---|---|---|
| ICP-MS | Elemental and isotopic composition, quantification. | Used as a detector following IC or HPLC for speciation and quantification. metrohm.comresearchgate.net | Hard (atomizes sample). |
| ESI-MS | Molecular weight and structure of intact complexes. | Identification of Cr(III) complexes with various ligands (e.g., peptides, carboxylates). nih.govnih.gov | Soft (preserves molecular structure). |
Advanced Spectroscopic Techniques for in situ and Mechanistic Studies
To understand the dynamic behavior of this compound in solution, including ligand exchange, redox reactions, and structural transformations, advanced spectroscopic techniques that allow for in situ measurements are employed.
In situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the local electronic and geometric structure of a metal center in any state of matter. It does not require long-range order, making it suitable for studying species in solution or in amorphous materials. The X-ray Absorption Near Edge Structure (XANES) region, particularly the pre-edge feature, is sensitive to the oxidation state and coordination geometry of the chromium atom. For instance, the pre-edge peak of the Cr K-edge can be used to monitor the oxidation of Cr(III) to Cr(VI) in real-time under hydrothermal conditions. anl.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the type, number, and distance of neighboring atoms, allowing for the detailed characterization of the Cr(III) coordination environment. XAS has been instrumental in studying the redox cycles of chromium species in catalytic processes. acs.org
Raman and UV-Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and is highly sensitive to the structure of chromium species. lehigh.edu It can be used to distinguish between different chromate species (e.g., monochromate vs. polychromate) on catalyst surfaces. oup.com A significant challenge with conventional Raman spectroscopy can be fluorescence interference from the sample matrix. oup.com UV-Raman spectroscopy, which uses an ultraviolet laser for excitation, can effectively circumvent this issue. oup.com For Cr(III) species, Raman bands can be assigned to specific vibrational modes, such as the Cr-O stretching vibration, providing insight into the structure of complexes like Cr₂O₃ clusters. oup.comresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has also been shown to differentiate between Cr(III) and Cr(VI) in water based on their distinct pH-dependent spectral features. acs.org
UV-Visible Spectroscopy: While a more conventional technique, UV-Vis spectroscopy remains a valuable tool for in situ monitoring of chromium reactions. researchgate.net Pseudo-octahedral Cr(III) complexes typically display two characteristic absorption bands in the visible region corresponding to d-d electronic transitions (⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g). nih.gov Changes in the position and intensity of these bands can indicate changes in the ligand environment or oxidation state. This technique has been used to follow the gamma radiation-induced redox chemistry of chromium ions in aqueous solutions at various temperatures, observing the growth of the Cr(VI) absorbance peak as Cr(III) is oxidized. osti.govrsc.org
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
Electrochemical methods are particularly well-suited for studying the redox chemistry of chromium, providing information on redox potentials, reaction kinetics, and species concentration.
Voltammetry: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful for investigating redox processes. iultcs.orgtandfonline.com These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration and redox activity of the analyte. Voltammetry can be used to determine the concentration of Cr(VI) in the presence of Cr(III) without a prior separation step. iultcs.org For instance, Catalytic Cathodic Adsorptive Stripping Voltammetry (CCAdSV) is a highly sensitive method based on the reduction of a Cr(III)-DTPA (diethylenetriaminepentaacetic acid) complex adsorbed on a mercury electrode. iultcs.org Linear sweep voltammetry has been used with non-precious metal electrodes to detect both Cr(III) and Cr(VI), with reduction peaks observed at different potentials. Differential pulse anodic stripping voltammetry (DP-ASV) at a modified glassy carbon electrode has also been developed for the sensitive determination of trace amounts of Cr(VI). rsc.org
These electrochemical techniques are advantageous for their high sensitivity, often reaching very low detection limits, and their ability to perform speciation analysis directly in the sample matrix. iultcs.orgtandfonline.com
| Methodology Class | Specific Technique | Primary Application | Key Information Obtained |
|---|---|---|---|
| Chromatography | Ion Chromatography (IC) | Speciation of Cr(III) and Cr(VI). metrohm.com | Separation of charged species for quantification. |
| HPLC | Speciation, analysis of Cr-biomolecules. nih.gov | Separation based on polarity; enables hyphenation with DAD and ICP-MS. | |
| Mass Spectrometry | ICP-MS | Ultratrace elemental quantification. lcms.cz | Precise concentration of chromium species after separation. |
| ESI-MS | Identification of intact Cr(III) complexes. researchgate.net | Molecular weight and structural information of coordinated species. | |
| Spectroscopy | XAS | In situ study of local structure. anl.gov | Oxidation state, coordination number, and bond distances. |
| Raman/UV-Raman | Structural identification of Cr species. oup.com | Vibrational modes corresponding to specific chemical bonds. | |
| Electrochemistry | Voltammetry (CV, DPV, ASV) | Redox potential determination and quantification. iultcs.orgrsc.org | Concentration of redox-active species, reaction kinetics. |
Current Research Challenges and Future Directions
Elucidating Complex Solution Equilibria and Speciation
A significant challenge in the study of chromium(III) bromide hexahydrate lies in understanding its complex behavior in aqueous solutions. When dissolved, the [Cr(H₂O)₆]³⁺ cation undergoes a series of reactions, including hydrolysis, olation (formation of hydroxo-bridged polymers), and anation (substitution of water ligands by other anions, such as bromide). These processes lead to a dynamic equilibrium involving a variety of species, each with distinct properties.
The hydrolysis of the hexaaquo-chromium(III) ion, [Cr(H₂O)₆]³⁺, is a key process that results in the formation of various hydroxo and oxo-bridged species. cost-nectar.eudocbrown.info This process is pH-dependent and involves the stepwise deprotonation of the coordinated water molecules. cost-nectar.eu At lower pH values (below 4), the monomeric hexa-aqua form is predominant. nih.gov However, as the pH increases, species such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺ are formed. cost-nectar.eudocbrown.info Further hydrolysis can lead to the formation of polynuclear species like the dimer [Cr₂(OH)₂]⁴⁺ and the trimer [Cr₃(OH)₄]⁵⁺. cost-nectar.eu In more basic solutions, speculation exists around the formation of larger polyoxocations like [Cr₁₂(OH)₂₈(H₂O)₁₂]⁸⁺. rsc.org The kinetics of these dimerization and polymerization reactions are also under investigation. acs.org
The presence of bromide ions adds another layer of complexity due to anation reactions, where bromide ions replace the coordinated water molecules. This results in the formation of a series of aquabromo-chromium(III) complexes, such as [Cr(H₂O)₅Br]²⁺ and [Cr(H₂O)₄Br₂]⁺. The slow ligand exchange rates characteristic of chromium(III) complexes make the isolation and characterization of these individual species challenging. homescience.net Future research will focus on employing advanced spectroscopic and kinetic techniques to fully map the speciation of this compound in solution under various conditions.
| Equilibrium Reaction | logK (at 298 K, infinite dilution) |
| Cr³⁺ + H₂O ⇌ Cr(OH)²⁺ + H⁺ | -3.57 to -4.0 |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 to -9.84 |
| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.0 to -5.29 |
| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 to -10.75 |
Data compiled from various sources, showcasing the range of reported equilibrium constants for the hydrolysis of Cr³⁺. cost-nectar.eu
Developing Novel Synthetic Pathways with Enhanced Control
The synthesis of chromium(III) complexes with precisely defined structures and properties is a continuing challenge. While the preparation of simple salts like this compound is straightforward, the synthesis of more complex coordination compounds with specific ligands and geometries requires careful control of reaction conditions. Researchers are exploring new synthetic methodologies to overcome the inherent inertness of the chromium(III) center.
One area of focus is the use of chromium(II) precursors, which are more labile and can be readily oxidized to the desired chromium(III) complex after ligand coordination. nih.govacs.org This strategy has been successfully employed in the synthesis of chromium(III) complexes with macrocyclic ligands. nih.gov Another approach involves the use of non-aqueous solvents or solvothermal methods to influence the reaction pathway and favor the formation of specific products. The synthesis of dichloro(4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane)chromium(III) chloride, for instance, was achieved by reacting anhydrous chromium(III) chloride with the ligand in an inert atmosphere. nih.gov
Future efforts will likely concentrate on the development of more energy-efficient and environmentally benign synthetic routes. This could include mechanochemical methods that reduce solvent usage and photochemical syntheses that allow for targeted bond formation. The ability to control the synthesis of specific isomers of chromium(III) bromide hydrates, such as the different aquated forms, remains a significant goal.
Exploring New Catalytic Transformations and Material Applications
Chromium(III) complexes, including those derived from chromium(III) bromide, are being investigated for their potential in catalysis and materials science. The Lewis acidity of the chromium(III) ion and its ability to exist in multiple oxidation states make it a candidate for a variety of catalytic transformations. Recent research has explored the use of chromium(III) complexes in photoredox catalysis, where they can absorb light and promote chemical reactions. acs.org For example, novel chromium(III) complexes with anionic chelate ligands have been shown to exhibit near-infrared luminescence and drive red-light-induced photoreduction reactions. acs.org
In the realm of materials science, chromium halides, including chromium tribromide (CrBr₃), are of interest for their magnetic properties, particularly in the context of two-dimensional (2D) materials. pnas.org Bulk CrBr₃ exhibits ferromagnetic ordering, and there is significant research into whether this property can be maintained in monolayer and few-layer systems. pnas.org These 2D magnetic semiconductors could have applications in spintronic devices. pnas.org Chromium(III) bromide can serve as a precursor or a point of comparison in the synthesis and characterization of such advanced materials.
Future research will likely expand the scope of catalytic reactions mediated by chromium(III) complexes and explore the synthesis of novel chromium-based materials with tailored electronic and magnetic properties.
| Chromium Trihalide | Bulk Interlayer Magnetic Ordering | Bulk Easy Axis of Magnetization |
| CrI₃ | Ferromagnetic | Out-of-plane |
| CrBr₃ | Ferromagnetic | Out-of-plane |
| CrCl₃ | Antiferromagnetic | In-plane |
Comparison of the bulk magnetic properties of chromium trihalides. pnas.org
Advanced Computational Modeling for Predictive Understanding
Computational chemistry has become an indispensable tool for understanding the complex electronic structure, bonding, and reactivity of chromium(III) complexes. Techniques such as Density Functional Theory (DFT) and multireference methods are being used to model the geometries, spectroscopic properties, and reaction mechanisms of these compounds.
Computational studies can provide insights into the speciation of chromium(III) bromide in solution by calculating the relative energies of different aquated and brominated complexes. They can also be used to predict the photophysical properties of chromium(III) complexes, such as their absorption and emission spectra, which is crucial for the design of new photocatalysts. acs.org For example, calculations have been used to understand the distortion from ideal octahedral geometry in novel chromium(III) complexes and how this affects their properties. acs.org
Furthermore, computational models are being developed to understand the magnetic exchange interactions in polynuclear chromium(III) complexes. nih.gov These models can help to explain why some complexes exhibit ferromagnetic coupling while others are antiferromagnetic, which is essential for the targeted design of magnetic materials. nih.gov Future work in this area will focus on developing more accurate and efficient computational methods to handle the complex electronic structure of chromium(III) and to model dynamic processes in solution.
Interdisciplinary Research Opportunities
The chemistry of this compound and its derivatives offers numerous opportunities for interdisciplinary research. In environmental science, understanding the speciation and transport of chromium(III) in natural waters is crucial for assessing its bioavailability and potential environmental impact. This requires collaboration between inorganic chemists, analytical chemists, and environmental scientists.
In the field of biochemistry, there is interest in the interaction of chromium(III) complexes with biological molecules. For instance, studies have investigated the kinetics and mechanism of the reaction between chromium(III) and biomolecules like 2,3-dihydroxybenzoic acid, a siderophore. nih.gov While outside the scope of dosage and administration, the fundamental coordination chemistry of chromium(III) with biological ligands is a rich area of academic inquiry.
The intersection of inorganic chemistry and materials science is particularly promising. The development of new chromium-based materials for applications in electronics, spintronics, and catalysis will require a concerted effort from scientists in both fields. pnas.org The synthesis of novel chromium(III) complexes with specific photophysical properties for use in solar energy conversion or as luminescent probes also represents a significant interdisciplinary challenge. acs.orgacs.org The continued exploration of these interdisciplinary frontiers will undoubtedly lead to new discoveries and applications for chromium(III) compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
